molecular formula C20H22N4O B8335986 N-(1-benzylpiperidin-4-yl)-indazole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-indazole-3-carboxamide

Cat. No.: B8335986
M. Wt: 334.4 g/mol
InChI Key: VPAGGDPQRLGLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H22N4O/c25-20(19-17-8-4-5-9-18(17)22-23-19)21-16-10-12-24(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25)(H,22,23)

InChI Key

VPAGGDPQRLGLIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=NNC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-H-indazole-3-carboxylic acid (8.11 g, 50.0 mmol) in dry DMF (140 ml) under argon atmosphere was added CDI (8.92 g, 55 mmol) and heated at 60° C. for 2 h. The mixture was cooled to room temperature, dropwise added 4-amino-1-benzylpiperidine (9.51 g, 50.0 mmol) previously dissolved in DMF (20 ml). The mixture was heated at 60° C. for 2 h, cooled to room temperature and the solvent evaporated in vacuo. The residue was added CH2Cl2 (250 ml) and the organic layer washed with H2O (100 ml), 1 N aqueous NaOH (100 ml), H2O (100 ml) and brine (100 ml). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo. The residue was recrystalilized from EtOH to leave the expected product as a white solid (14.23 g, 85.1%).
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
8.92 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85.1%

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